1-(3-Chloro-5-(trifluoromethyl)phenyl)hydrazine
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Overview
Description
[3-chloro-5-(trifluoromethyl)phenyl]hydrazine: is an organic compound with the molecular formula C7H6ClF3N2 . It is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with a chlorine atom and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-chloro-5-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 3-chloro-5-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: While specific industrial production methods for [3-chloro-5-(trifluoromethyl)phenyl]hydrazine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-chloro-5-(trifluoromethyl)phenyl]hydrazine can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-chloro-5-(trifluoromethyl)phenyl]hydrazine is used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties .
Biology and Medicine: Its hydrazine group can be modified to create bioactive molecules that target specific biological pathways .
Industry: In the industrial sector, [3-chloro-5-(trifluoromethyl)phenyl]hydrazine is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for creating compounds with enhanced stability and activity .
Mechanism of Action
The mechanism of action of [3-chloro-5-(trifluoromethyl)phenyl]hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
- [3-chloro-5-(trifluoromethyl)phenyl]amine
- [3-chloro-5-(trifluoromethyl)phenyl]methanol
- [3-chloro-5-(trifluoromethyl)phenyl]acetic acid
Uniqueness: Compared to similar compounds, [3-chloro-5-(trifluoromethyl)phenyl]hydrazine is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry and biochemical research .
Biological Activity
1-(3-Chloro-5-(trifluoromethyl)phenyl)hydrazine is a hydrazine derivative characterized by its unique chemical structure, which includes a chlorinated phenyl ring and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-tumor and anti-inflammatory domains. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may improve its pharmacokinetic properties.
The molecular formula of this compound is C₈H₈ClF₃N₂, with a molecular weight of approximately 210.58 g/mol. The presence of the hydrazine functional group allows for significant reactivity, particularly in forming covalent bonds with biological targets.
Research indicates that the biological activity of this compound is primarily mediated through its ability to interact with various enzymes and proteins. The hydrazine group can form covalent bonds with nucleophilic sites on these biological targets, leading to inhibition or modification of enzymatic activities. This mechanism is crucial for understanding its therapeutic potential.
Anti-tumor Activity
Studies have shown that compounds containing hydrazine groups often exhibit anti-tumor properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation, suggesting its potential as an anti-cancer agent.
Anti-inflammatory Properties
In addition to its anti-tumor activity, this compound has also been investigated for anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals distinct biological activities based on their functional groups. Below is a table summarizing some related compounds and their unique features:
Compound Name | Structure Description | Unique Features |
---|---|---|
3-Chloro-5-(trifluoromethyl)phenylamine | Similar structure but lacks hydrazine group | Different reactivity profiles due to absence of hydrazine |
3-Chloro-5-(trifluoromethyl)benzylhydrazine | Contains a benzyl moiety | Exhibits distinct biological activities due to benzyl substitution |
4-Chloro-3-(trifluoromethyl)phenylhydrazine | Chlorine substitution at the 4-position | Alters reactivity compared to this compound |
2-(Trifluoromethyl)phenylhydrazine | Trifluoromethyl substitution at the 2-position | Different reactivity profiles due to position of trifluoromethyl group |
Case Studies
Several studies have explored the biological activity of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that the compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity.
- Enzyme Inhibition Studies : The compound was found to inhibit specific enzymes associated with tumor growth and inflammation, suggesting a dual mechanism of action that could be leveraged in therapeutic applications.
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various target proteins, supporting its potential as a lead compound for drug development.
Properties
Molecular Formula |
C7H6ClF3N2 |
---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
[3-chloro-5-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-1-4(7(9,10)11)2-6(3-5)13-12/h1-3,13H,12H2 |
InChI Key |
RLFAZIKKPCTUAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1NN)Cl)C(F)(F)F |
Origin of Product |
United States |
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